molecular formula C29H33NO5 B609872 PD-1/PD-L1 抑制剂 1

PD-1/PD-L1 抑制剂 1

货号: B609872
分子量: 475.6 g/mol
InChI 键: ZBOYJODMIAUJHH-SANMLTNESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-1,也称为PD-1/PD-L1抑制剂1,是一种小分子抑制剂,其靶点是程序性死亡蛋白1 (PD-1) 与程序性死亡配体1 (PD-L1) 之间的相互作用。这种相互作用在免疫系统识别和攻击癌细胞的能力中起着至关重要的作用。 通过抑制这种相互作用,BMS-1 充当免疫调节剂,增强机体对肿瘤的免疫反应 .

科学研究应用

BMS-1 具有广泛的科学研究应用,包括:

作用机制

BMS-1 通过与 PD-L1 蛋白结合发挥作用,阻止其与 PD-1 的相互作用。这种封锁恢复了 T 细胞的活性,使它们能够识别和攻击癌细胞。所涉及的分子靶标包括 T 细胞上的 PD-1 受体和肿瘤细胞上的 PD-L1 配体。 抑制这条通路增强了免疫系统清除癌细胞的能力 .

生化分析

Biochemical Properties

PD-1/PD-L1 Inhibitor 1 interacts with the PD-1 and PD-L1 proteins, which are key players in the immune checkpoint pathway . The interaction between PD-1 and PD-L1 negatively regulates the immune response, mainly by inhibiting the activity of effector T cells . PD-1/PD-L1 Inhibitor 1 blocks this interaction, thereby enhancing the immune response .

Cellular Effects

PD-1/PD-L1 Inhibitor 1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By blocking the PD-1/PD-L1 interaction, it can restore T cell activity and enhance anti-tumor immunity .

Molecular Mechanism

PD-1/PD-L1 Inhibitor 1 exerts its effects at the molecular level by blocking the binding interactions between PD-1 and PD-L1 . This blockade prevents the activation of the PD-1/PD-L1 pathway, which is commonly hijacked by cancer cells to escape immune surveillance . This results in the enhancement of the immune response against cancer cells .

Temporal Effects in Laboratory Settings

The effects of PD-1/PD-L1 Inhibitor 1 change over time in laboratory settings. Studies have shown that the inhibitor has a stable effect on the immune response over time

Dosage Effects in Animal Models

The effects of PD-1/PD-L1 Inhibitor 1 vary with different dosages in animal models . While low doses can enhance the immune response against cancer cells, high doses may lead to toxic or adverse effects

Metabolic Pathways

PD-1/PD-L1 Inhibitor 1 is involved in the PD-1/PD-L1 pathway, which is a key immune checkpoint pathway . It interacts with the PD-1 and PD-L1 proteins, which are part of this pathway

Subcellular Localization

PD-1/PD-L1 Inhibitor 1 is primarily located in the cell membrane, where it interacts with the PD-1 and PD-L1 proteins . Recent studies suggest that PD-L1 can also be found in other cellular compartments, where it plays additional roles

准备方法

合成路线和反应条件

BMS-1 的合成涉及多个步骤,包括关键中间体的形成及其后续偶联。确切的合成路线和反应条件是专有的,并未公开披露。 类似化合物的通用合成策略通常涉及:

工业生产方法

BMS-1 的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度。 这包括使用高通量反应器、自动化纯化系统和严格的质量控制措施,以确保一致性和符合监管标准 .

化学反应分析

反应类型

BMS-1 会发生各种化学反应,包括:

常用试剂和条件

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成羟基化或羧基化衍生物,而还原可能生成胺或醇衍生物 .

相似化合物的比较

类似化合物

BMS-1 的独特性

BMS-1 由于其功效和安全性的平衡特征而脱颖而出。它在临床前研究中已显示出巨大的潜力,使其成为进一步开发的有希望的候选者。 它在不引起过度毒性的情况下调节免疫反应的能力是其优于其他类似化合物的关键优势 .

生物活性

The PD-1/PD-L1 pathway plays a crucial role in the regulation of immune responses, particularly in the context of cancer. PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, while PD-L1 (Programmed Cell Death Ligand 1) is its primary ligand, found on various cells, including tumor cells. The interaction between PD-1 and PD-L1 inhibits T cell activation and promotes immune tolerance, enabling cancer cells to evade immune detection. Inhibiting this pathway has emerged as a significant strategy in cancer immunotherapy.

The biological activity of PD-1/PD-L1 inhibitors revolves around blocking the interaction between PD-1 and PD-L1, thereby enhancing T cell activation and promoting anti-tumor immunity. This blockade can lead to:

  • Increased T cell proliferation : By inhibiting the PD-1 signaling pathway, T cells can proliferate more effectively.
  • Enhanced cytokine production : The blockade facilitates greater production of cytokines like interferon-gamma (IFN-γ), which are crucial for anti-tumor responses.
  • Tumor cell clearance : Enhanced T cell activity results in improved tumor cell recognition and elimination by the immune system .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of PD-1/PD-L1 inhibitors across various cancers. For instance, a multicenter analysis revealed modest antitumor activity in metastatic clear cell renal cell carcinoma (ccRCC) with objective response rates varying based on tumor characteristics and prior treatments .

Case Studies

Case Study 1 : A 54-year-old male with metastatic ccRCC initially treated with an anti-PD-L1 combination showed stable disease for 15 months before experiencing progression. Upon switching to nivolumab (a PD-1 inhibitor), he continued to receive treatment despite progressive disease .

Case Study 2 : Another patient, a 67-year-old male with similar ccRCC characteristics, also experienced stable disease with anti-PD-L1 therapy but progressed after transitioning to nivolumab monotherapy after a brief period .

Research Findings

Recent studies have focused on understanding the binding mechanisms and potential new inhibitors for the PD-1/PD-L1 axis. For example:

  • Binding Affinity Studies : A compound named ZINC12529904 inhibited approximately 40% of the PD-1/PD-L1 interaction at a concentration of 100 nM in binding assays .
  • Computational Insights : Advanced computational models have elucidated the dynamic stability of PD-L1 interactions, highlighting potential new therapeutic agents that could enhance the efficacy of existing treatments .

Adverse Effects

While PD-1/PD-L1 inhibitors are generally well-tolerated, they can lead to immune-related adverse events (irAEs). Common irAEs include:

  • Skin reactions (pruritus, rash)
  • Gastrointestinal issues (diarrhea)
  • Endocrine dysfunctions (e.g., thyroid abnormalities) .

Summary Table of Research Findings

StudyCancer TypeTreatmentResponse RateNotes
ccRCCAnti-PD-L1 + NivolumabStable DiseaseProgressive disease after switch
VariousPD-1/PD-L1 InhibitorsModest ActivityMulticenter pooled analysis
PreclinicalZINC1252990440% inhibitionBinding assay results

属性

IUPAC Name

(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOYJODMIAUJHH-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes PD-1/PD-L1 inhibitors a promising treatment avenue for urothelial carcinoma, particularly in the context of DNA damage response?

A1: While platinum-based chemotherapy has been the standard treatment for urothelial carcinoma, identifying predictive biomarkers for treatment response has been challenging. Recent research using high-throughput sequencing technologies has revealed a high prevalence of molecular alterations in DNA damage response and repair (DDR) genes within this cancer type []. Interestingly, these alterations might correlate with sensitivity not only to platinum-based therapies but also to immune checkpoint blockade, including PD-1/PD-L1 inhibitors []. This suggests that targeting the DDR pathway in conjunction with immunotherapy could be a promising therapeutic strategy. Further research is needed to fully elucidate the interplay between DDR alterations and response to PD-1/PD-L1 inhibition in urothelial carcinoma.

Q2: What are the current challenges in utilizing PD-1/PD-L1 inhibitors for urothelial carcinoma treatment?

A2: Although demonstrating promising results, a considerable number of urothelial carcinoma patients do not respond effectively to anti-PD-1/PD-L1 therapy []. Identifying reliable biomarkers that can predict treatment response is crucial for maximizing the benefit to patients while minimizing unnecessary exposure to potential side effects. Additionally, research is ongoing to understand the mechanisms behind resistance to these therapies and explore novel immune checkpoint molecules as potential therapeutic targets []. Combining immunotherapy with other treatment modalities, such as chemotherapy or radiotherapy, is also being actively investigated to enhance treatment efficacy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。